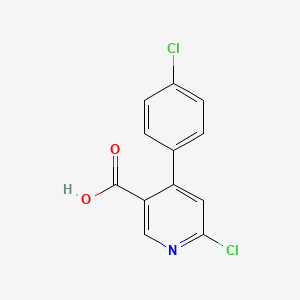

6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKIPKLSFPBJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Carbonylation of Dihalopyridines

Overview:

One of the most effective methods for preparing pyridine-3-carboxylic acid derivatives, including halogenated analogs like 6-chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid, is the palladium-catalyzed carbonylation of 2,3-dihalopyridines. This method selectively introduces a carboxyl group at the 3-position of the pyridine ring while preserving halogen substituents.

- Starting material: 2,3-dihalopyridines (where halogens can be chlorine or bromine)

- Reagents: Carbon monoxide and a C1-C4 alkanol (e.g., methanol, ethanol)

- Catalyst system: Palladium complex with bis-diphenylphosphine ligands (e.g., 1,1'-ferrocendiyl derivatives)

- Base: Weak bases to facilitate reaction (e.g., triethylamine)

- Conditions: Controlled temperature and pressure to optimize carbonylation selectivity

- The palladium catalyst facilitates the insertion of carbon monoxide into the halopyridine substrate, forming the ester intermediate which can be hydrolyzed to the carboxylic acid.

- This process achieves selective monocarbonylation at the 3-position, avoiding over-carbonylation or unwanted side reactions.

- Compared to earlier methods using monohalopyridines, this approach offers higher yields and shorter reaction times.

- The method is economical and scalable for industrial applications.

- Moderate yields in some cases due to selectivity challenges.

- Requires careful control of catalyst and base to avoid side reactions.

Reference Data Table:

| Parameter | Description |

|---|---|

| Starting Material | 2,3-Dichloropyridine or 2,3-dihalopyridine |

| Catalyst | Pd complex with bis-diphenylphosphine ligand |

| Reagents | CO, C1-C4 alkanol (e.g., methanol) |

| Base | Weak base (e.g., triethylamine) |

| Temperature | Moderate (typically 80-120 °C) |

| Pressure | Elevated CO pressure (1-10 atm) |

| Yield | Moderate to high (varies with substrate) |

| Selectivity | High for monocarbonylation |

This method is described in detail in patent EP0820986A1 and related literature.

Halogenation and Subsequent Functionalization of Pyridine Precursors

Overview:

Another preparative route involves the synthesis of halogenated pyridine derivatives by selective halogenation of pyridine precursors followed by carboxylation or oxidation to introduce the carboxylic acid functionality at the 3-position.

- Halogenation at the 6-position and the 4-position with chlorine to introduce the chloro substituents.

- Introduction of the 4-(4-chlorophenyl) group via cross-coupling reactions (e.g., Suzuki or Stille coupling) using appropriate aryl halides and palladium catalysts.

- Oxidation or carbonylation at the 3-position to form the carboxylic acid.

- Chlorine sources (Cl2 or N-chlorosuccinimide) for halogenation.

- Palladium catalysts for cross-coupling reactions.

- Oxidizing agents or carbonylation reagents for carboxylic acid formation.

- Flexibility in modifying substituents on the pyridine ring.

- Allows introduction of complex aryl groups with high regioselectivity.

- Multi-step synthesis with purification required at each stage.

- Control of regioselectivity during halogenation and coupling is critical.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-catalyzed carbonylation of 2,3-dihalopyridines | 2,3-Dichloropyridine or dihalopyridines | CO, C1-C4 alkanol, Pd bis-diphenylphosphine complex, weak base | High selectivity, moderate to high yields, scalable | Moderate yields, catalyst sensitivity |

| Halogenation and cross-coupling on pyridine precursors | Pyridine derivatives, aryl halides | Chlorinating agents, Pd catalysts for coupling, oxidants | Flexible substitution pattern, regioselective | Multi-step, complex purification |

| Vinyl and cyclopropane intermediate synthesis (related compounds) | Chlorophenyl vinyl intermediates, cyclopropane derivatives | Halogenating agents, cyclopropanation reagents | Useful for complex halogenated derivatives | Indirect for target acid, multi-step |

Research Findings and Notes

- The palladium-catalyzed carbonylation method is currently the most direct and efficient for preparing this compound esters and acids, offering a balance between yield and selectivity.

- The choice of ligand in the palladium catalyst system greatly influences the reaction outcome; bis-diphenylphosphine ligands with ferrocene backbones have shown superior performance.

- Reaction conditions such as CO pressure, temperature, and base strength must be optimized for each substrate to maximize yield and minimize side products.

- Alternative methods involving halogenation and coupling provide synthetic flexibility but at the expense of longer synthesis routes and more complex purification steps.

- Related synthetic routes involving chlorophenyl vinyl intermediates provide useful mechanistic insights but are less direct for the target compound.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atoms can be substituted with other functional groups such as amines or hydroxyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Amino or hydroxyl derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Overview:

6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it a valuable building block for developing drugs targeting various diseases, including cancer and inflammatory conditions.

Case Studies:

- Anticancer Agents: Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific kinases involved in cancer progression. For instance, compounds derived from pyrano[2,3-c]pyrazole structures containing the 4-chlorophenyl group have shown promising results against glioblastoma cell lines, specifically targeting the AKT2 pathway, which is crucial in glioma malignancy .

- Anti-inflammatory Properties: Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science

Overview:

In material science, this compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties are beneficial for developing advanced materials with specific conductive characteristics.

Applications:

- Organic Electronics: The compound's ability to form stable thin films makes it suitable for use in organic photovoltaic devices and OLEDs. Its halogenated structure contributes to improved charge transport properties .

Biological Studies

Overview:

this compound is also significant in biological research, particularly in studying enzyme inhibitors and receptor modulators.

Research Findings:

- Enzyme Inhibition: The compound has been explored as a potential inhibitor of various enzymes involved in metabolic pathways. Its structural features allow for selective binding to active sites of target enzymes, which is critical for drug design .

- Receptor Modulation: Investigations into its effects on G-protein coupled receptors (GPCRs) have revealed its potential as a modulator, which could lead to new therapeutic strategies for diseases mediated by these receptors .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Inhibitory activity against AKT2; reduces cytokine levels |

| Material Science | Organic semiconductors, LEDs | Enhanced charge transport properties |

| Biological Studies | Enzyme inhibitors, receptor modulators | Selective binding to enzyme active sites; GPCR modulation |

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and carboxylic acid group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares the target compound with key structural analogs from the evidence:

Key Observations:

Substituent Positioning: The target compound has substituents at positions 3, 4, and 6, whereas analogs like 6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid (position 6) and 3-chloro-6-[(4-methylphenyl)sulfanyl]pyridine-2-carboxylic acid (positions 2, 3, 6) demonstrate how positional changes alter solubility and steric effects. Substituents at position 4 (e.g., chlorophenyl in the target vs. methylamino in ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate ) influence electronic properties and bioactivity.

Biological Activity

6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, focusing on its mechanisms of action and efficacy in various biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate chlorinated phenyl groups. The compound can be synthesized through various methods, including nucleophilic substitution and cyclization reactions, which are critical for obtaining high yields and purity.

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects, including:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Properties : Demonstrates cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Shows potential in reducing inflammatory responses.

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.

- Induction of Apoptosis : In cancer cells, it has been shown to activate apoptotic pathways, potentially through the modulation of Bcl-2 family proteins.

- Anti-inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Antibacterial Efficacy : In a study evaluating its antibacterial properties, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Cytotoxicity Against Cancer Cells : A study reported that this compound exhibited IC50 values ranging from 10 µM to 30 µM across different cancer cell lines, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the common synthetic routes for 6-chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid?

- Methodology : A two-step approach is often employed:

Condensation : React 4-chlorobenzaldehyde with aminopyridine derivatives under acidic or basic conditions to form the pyridine core.

Functionalization : Introduce the carboxylic acid group via oxidation (e.g., KMnO₄ in acidic media) or carboxylation (CO₂ under high pressure with Grignard reagents).

Palladium or copper catalysts are frequently used in cyclization steps to improve yield .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of intermediates.

Q. How can the purity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- NMR : Confirm structural integrity via characteristic peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid proton at δ 12–13 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions .

Q. What are the typical reaction pathways involving the chlorine substituents?

- Reactivity :

- Nucleophilic Aromatic Substitution (NAS) : Chlorine at the 4-position undergoes substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Reductive Dechlorination : Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms selectively, depending on steric and electronic factors .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?

- Troubleshooting :

- Parameter Optimization : Systematically vary temperature, solvent polarity (e.g., DMF vs. toluene), and catalyst loading. For example, higher Pd catalyst concentrations (5 mol%) improve cyclization efficiency but may increase side products .

- In Situ Monitoring : Use FTIR to track carbonyl group formation (1700–1750 cm⁻¹) during carboxylation .

- Statistical Design : Apply response surface methodology (RSM) to identify critical factors (e.g., reaction time vs. temperature) .

Q. What strategies are effective in improving the compound’s solubility for biological assays?

- Approaches :

- Salt Formation : Prepare sodium or potassium salts by treating the carboxylic acid with NaOH/KOH in ethanol .

- Co-solvent Systems : Use DMSO:water (1:1) or PEG-400 to enhance solubility while maintaining stability .

- Prodrug Derivatization : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) for in vivo studies, followed by enzymatic hydrolysis .

Q. How can computational modeling aid in predicting biological activity?

- Methods :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases). The chlorophenyl group often contributes to hydrophobic binding .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to guide structural modifications .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Crystallization Issues :

- Polymorphism : Slow evaporation from ethanol/water mixtures at 4°C reduces polymorphic variants.

- X-ray Diffraction : Co-crystallize with thiourea derivatives to improve crystal lattice stability. Reported unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) aid in structural validation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.